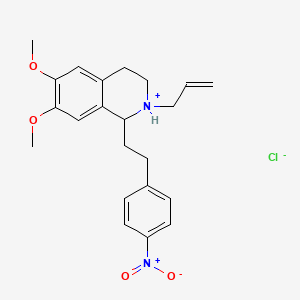

1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenethyl group, an allyl group, and a tetrahydroisoquinoline core. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

The synthesis of 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the nitrophenethyl intermediate: This step involves the nitration of phenethylamine to produce 4-nitrophenethylamine hydrochloride.

Alkylation and cyclization: The nitrophenethyl intermediate is then subjected to alkylation with allyl bromide, followed by cyclization to form the tetrahydroisoquinoline core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Steps

The compound’s synthesis involves multi-step reactions starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursors. Critical steps include:

-

Allylation : Introduction of the allyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

-

Nitrophenethyl Functionalization : Coupling of the 4-nitrophenethyl group using reductive amination or Ullmann-type reactions, often requiring Cu(I) catalysts .

-

Cyclization : Pomeranz-Fritsch-Bobbitt cyclization to form the tetrahydroisoquinoline scaffold, typically in acidic media (e.g., H₂SO₄/EtOH) .

Table 1: Key Substituents and Their Reactivity

Nitro Group Reduction

The 4-nitrophenethyl moiety undergoes catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) to yield the corresponding amine derivative. This reaction is critical for generating intermediates for further functionalization :

Ar NO2H2/Pd CAr NH2

Allyl Group Reactivity

The allyl substituent at C-2 participates in:

-

Epoxidation : Using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ .

-

Hydroboration-Oxidation : To form primary alcohols (BH₃·THF, then H₂O₂/NaOH) .

-

Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) under N₂ atmosphere.

Table 2: Reaction Conditions for Allyl Transformations

Palladium-Catalyzed Cross-Coupling

The allyl group enables Heck and Suzuki couplings. For example:

-

Heck Reaction : With aryl iodides (Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C) .

-

Suzuki-Miyaura : With boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) .

Acid/Base-Mediated Reactions

-

Demethylation : Methoxy groups at C-6/C-7 demethylate with BBr₃ (1M in CH₂Cl₂, −78°C → rt) to form catechol derivatives .

-

N-Alkylation : The tertiary amine undergoes quaternization with methyl iodide (CH₃I, K₂CO₃, DMF).

Stability and Degradation Pathways

-

Thermal Decomposition : Degrades above 260°C, releasing NOₓ gases from the nitro group.

-

Photolysis : UV irradiation (λ = 254 nm) in MeOH induces C–N bond cleavage, yielding 4-nitrophenethyl alcohol and allyl fragments.

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

Scientific Research Applications

Dopamine Receptor Agonism

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant activity as dopamine receptor agonists. Specifically, the compound's structure suggests potential interactions with DA1 receptors, which are crucial in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia .

Antitumor Activity

Preliminary studies have highlighted the compound's potential antitumor effects. Similar tetrahydroisoquinoline derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline skeleton can enhance its anticancer properties .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Research into related compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant for neurodegenerative diseases .

Toxicity and Safety Profile

The acute toxicity of 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been evaluated in animal models. The lethal dose (LD50) for intravenous administration in mice is reported to be approximately 70 mg/kg . This information is critical for assessing safety in potential therapeutic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting gene expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:

4-Nitrophenethylamine hydrochloride: A simpler compound with similar nitrophenethyl and hydrochloride groups.

2-(4-Nitrophenyl)ethylamine hydrochloride: Another related compound with a nitrophenyl group and ethylamine moiety.

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride: A more complex compound with additional functional groups, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. Its unique structure includes a tetrahydroisoquinoline backbone with substitutions that may enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H24N2O4·HCl

- Molecular Weight : Approximately 418.914 g/mol

- CAS Number : 63938-07-8

The compound features a complex arrangement of functional groups that contribute to its reactivity and potential biological effects.

Pharmacological Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of biological properties, including:

- Antioxidant Activity : Studies have shown that certain derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Some compounds within this class have demonstrated the ability to protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

- Antitumor Activity : Preliminary studies indicate that these compounds may inhibit tumor growth in various cancer cell lines.

The biological activity of this compound may be attributed to its interaction with specific cellular targets. Research typically focuses on:

- Receptor Binding : The compound may act on neurotransmitter receptors or other cellular receptors involved in signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation or survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar tetrahydroisoquinoline derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Lacks nitrophenyl substitution; primarily studied for neuroprotective effects. |

| 6-Methoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline | Structure | Contains a methoxy group instead of dimethoxy; different pharmacological profile. |

| 6-Hydroxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline | Structure | Hydroxy substitution impacts solubility and biological activity compared to the dimethoxy variant. |

The presence of the 4-nitrophenethyl moiety and the allyl substitution is believed to enhance the selectivity and potency of this compound in comparison to its analogs.

Neuroprotective Effects

A study conducted on neuroprotective properties demonstrated that derivatives similar to 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy showed significant protection against oxidative stress-induced neuronal damage. The mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.

Antitumor Activity

In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis. Notably, it was found to be more effective than some established chemotherapeutic agents.

Pharmacokinetics and Bioavailability

Research has also focused on the pharmacokinetic profile of tetrahydroisoquinoline derivatives. Studies suggest that modifications in the chemical structure can significantly influence bioavailability and metabolic stability. For instance:

- Bioavailability Studies : A related study showed improved oral bioavailability for certain derivatives when compared to standard treatments for autoimmune diseases.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1-(4-nitrophenethyl)-tetrahydroisoquinoline derivatives?

Answer:

The compound can be synthesized via a Pictet-Spengler reaction , a widely used method for tetrahydroisoquinoline (THIQ) derivatives. Key steps include:

- Condensation of 3,4-dimethoxyphenylethylamine with substituted aldehydes (e.g., 4-nitrophenylacetaldehyde) in trifluoroacetic acid (TFA) to form the THIQ core .

- Post-condensation modifications, such as allylation at the 2-position using allyl bromide under basic conditions, followed by hydrochlorination to stabilize the product .

- Characterization via IR, 1H/13C NMR, and mass spectrometry to confirm structural integrity .

Q. Basic: How do researchers validate the purity and structural identity of this compound?

Answer:

- Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity.

- Structural Confirmation :

Q. Advanced: What strategies resolve contradictions in biological activity data across structurally similar THIQ derivatives?

Answer:

Contradictions (e.g., variable anticonvulsant or analgesic potency) arise from substituent effects and assay conditions . Mitigation strategies include:

- Comparative SAR Analysis : Systematically vary substituents (e.g., nitro vs. amino groups at the 4-position) to isolate pharmacophoric features .

- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to targets like AMPA receptors or COX enzymes .

- Standardized Assays : Replicate studies under identical conditions (e.g., DBA/2 mice for anticonvulsant activity) .

Q. Advanced: How is acute toxicity evaluated for this compound, and what structural features influence toxicity?

Answer:

- In Vivo Testing : Administer escalating doses (e.g., 50–500 mg/kg) via intragastric gavage in mice. Monitor mortality, organ damage, and behavioral changes over 72 hours. Calculate LD50 .

- Structure–Toxicity Relationship (STR) :

| Derivative | Substituent | LD50 (mg/kg) | Toxicity vs. 3a |

|---|---|---|---|

| 3a | 4-Nitrophenyl | 280 | Baseline |

| 3e | 3'-Br-4'-OH-phenyl | 3,850 | 13.75x safer |

Q. Advanced: What computational tools predict the pharmacokinetic and toxicity profiles of this compound?

Answer:

- ADMET/TOPKAT : Predicts absorption, distribution, and hepatotoxicity. For THIQ derivatives:

- Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., AMPA receptors) over 100-ns trajectories .

Q. Basic: What in vivo models are suitable for evaluating its anticonvulsant activity?

Answer:

- Audiogenic Seizure Model : Use DBA/2 mice exposed to high-intensity sound (120 dB). Measure latency to seizure onset and duration. Compare to reference drugs (e.g., talampanel) .

- Dose Optimization : Start with 10 mg/kg i.p. and escalate. Effective derivatives (e.g., 10c) show >50% seizure suppression at 30 mg/kg .

Q. Advanced: How does the allyl group at the 2-position influence pharmacological activity?

Answer:

The allyl moiety enhances:

- Lipophilicity : Increases membrane permeability (LogP +0.5 vs. methyl substituents) .

- Receptor Interactions : π-Stacking with hydrophobic pockets in AMPA or COX-2 active sites .

- Metabolic Stability : Allyl groups resist cytochrome P450 oxidation compared to acetylated analogs .

Q. Advanced: What analytical methods are used to resolve enantiomeric impurities in THIQ derivatives?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times vary by 1–2 minutes for enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration (e.g., (S)-enantiomers show positive Cotton effects at 220 nm) .

Q. Basic: What are the key applications of this compound in preclinical research?

Answer:

- Neurological Studies : Non-competitive AMPA receptor antagonism for epilepsy .

- Inflammation Models : COX-2 inhibition in murine arthritis (ED50 = 0.5 mg/kg vs. diclofenac ED50 = 1.65 mg/kg) .

- Local Anesthesia : Rabbit corneal anesthesia assays show 2x longer duration than lidocaine .

Q. Advanced: How do researchers optimize yield in large-scale synthesis?

Answer:

Properties

CAS No. |

63938-07-8 |

|---|---|

Molecular Formula |

C22H27ClN2O4 |

Molecular Weight |

418.9 g/mol |

IUPAC Name |

6,7-dimethoxy-1-[2-(4-nitrophenyl)ethyl]-2-prop-2-enyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-4-12-23-13-11-17-14-21(27-2)22(28-3)15-19(17)20(23)10-7-16-5-8-18(9-6-16)24(25)26;/h4-6,8-9,14-15,20H,1,7,10-13H2,2-3H3;1H |

InChI Key |

NPXVUKFDUUECTA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C([NH+](CCC2=C1)CC=C)CCC3=CC=C(C=C3)[N+](=O)[O-])OC.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.